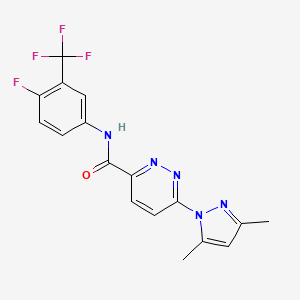

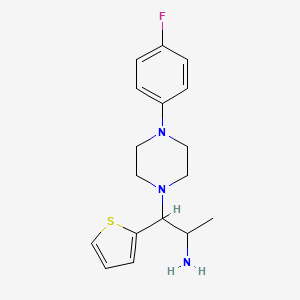

1-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-amine” appears to be a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs. The presence of a fluorophenyl group suggests that it might have some interesting chemical properties, as fluorine atoms often influence the behavior of organic compounds.

Synthesis Analysis

Without specific information, it’s difficult to provide a detailed synthesis analysis. However, the synthesis of such a compound would likely involve the formation of the piperazine ring, followed by the attachment of the fluorophenyl and thiophenyl groups.Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The piperazine ring would provide a degree of rigidity to the molecule, while the fluorophenyl and thiophenyl groups could potentially engage in various types of intermolecular interactions.Chemical Reactions Analysis

Again, without specific information, it’s hard to predict the exact chemical reactions this compound would undergo. However, the presence of the amine group suggests that it could act as a base or nucleophile in certain reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its lipophilicity, potentially influencing its solubility and distribution within the body.Scientific Research Applications

Piperazine Derivatives in Therapeutic Use

Piperazine derivatives have been extensively researched for their diverse therapeutic applications. They are integral to various drugs with antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio-protective, anti-inflammatory, and imaging agent properties. Modifications to the piperazine nucleus significantly influence the medicinal potential of the resultant molecules. The versatility of piperazine-based molecules in drug discovery is attributed to their ability to act as a pharmacophore, suggesting their broad potential in addressing various diseases. Recent studies recommend further therapeutic investigations on piperazine motifs to discover drug-like elements for various diseases, highlighting the importance of substituent modifications on the piperazine ring for pharmacokinetic and pharmacodynamics factors (A. Rathi, R. Syed, Han-Seung Shin, & Rahul V. Patel, 2016).

Contributions to D2-like Receptor Ligands

Research into arylcycloalkylamines, including phenyl piperidines and piperazines, has shown these compounds play a critical role in the potency and selectivity of binding affinity at D2-like receptors, important for treating psychosis and other neuropsychiatric disorders. The structural contributions of 4'-fluorobutyrophenones and 3-methyl-7-azaindoles to the potency and selectivity of synthesized agents at D2-like receptors underscore the significance of piperazine derivatives in developing antipsychotic agents (D. Sikazwe et al., 2009).

Anti-mycobacterial Activity

Piperazine and its analogues have shown significant promise in anti-mycobacterial activity, particularly against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the compound's potential in developing safer, selective, and cost-effective anti-mycobacterial agents. The review of piperazine-based anti-TB molecules elucidates their design, rationale, and structure-activity relationship, which could assist in the development of new anti-TB medications (P. Girase et al., 2020).

Role in DNA Minor Groove Binding

Studies on Hoechst 33258, a synthetic dye and N-methyl piperazine derivative, demonstrate its strong binding to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. Its derivatives are utilized in various biological studies, including chromosome and nuclear staining, and as radioprotectors and topoisomerase inhibitors. This underscores the utility of piperazine derivatives in biological research and pharmaceutical applications (U. Issar & R. Kakkar, 2013).

Safety And Hazards

Without specific information, it’s difficult to provide a detailed safety and hazard analysis. However, like all chemicals, this compound should be handled with care, following appropriate safety protocols.

Future Directions

The study of this compound could potentially lead to interesting findings, particularly if it exhibits unique biological activity. Further research would be needed to fully explore its properties and potential applications.

properties

IUPAC Name |

1-[4-(4-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22FN3S/c1-13(19)17(16-3-2-12-22-16)21-10-8-20(9-11-21)15-6-4-14(18)5-7-15/h2-7,12-13,17H,8-11,19H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKBVMNKYVQAAIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=C(C=C3)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22FN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[(4-chlorobenzyl)amino]-6-nitro-3-quinolinecarboxylate](/img/structure/B2777144.png)

![3-ethyl-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2777146.png)

![methyl [4-(1H-tetrazol-1-yl)phenoxy]acetate](/img/structure/B2777148.png)

![N-(3-bromophenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2777156.png)

![(2-Imidazo[1,2-a]pyridin-3-ylethyl)amine dihydrochloride](/img/structure/B2777158.png)

![N-(3-carbamoyl-5-phenylthiophen-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2777162.png)